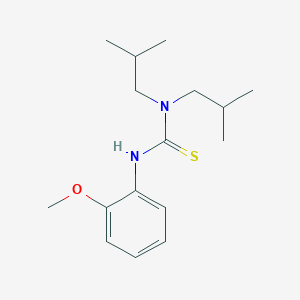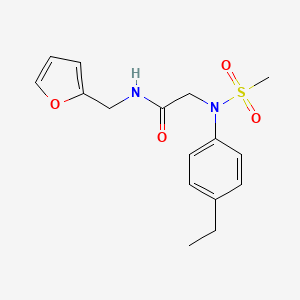![molecular formula C17H15N3O2S B5883537 N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide, also known as DMF, is a chemical compound that has been widely used in scientific research due to its diverse applications. DMF is a small molecule that has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Wirkmechanismus
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines. This compound has been shown to modulate the immune response by inhibiting the differentiation and activation of T cells and promoting the differentiation and activation of regulatory T cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This compound has also been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has been shown to modulate the immune response by promoting the differentiation and activation of regulatory T cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound has been shown to have low toxicity and high stability. This compound can be easily synthesized using various methods. However, this compound also has some limitations for lab experiments. This compound can be expensive to synthesize and may require specialized equipment. This compound can also be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide research. This compound has been shown to have potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Future research should focus on the development of this compound analogs with improved efficacy and selectivity. This compound can also be used as a tool to study the role of oxidative stress and inflammation in disease pathogenesis. Future research should focus on the identification of new targets and pathways that can be modulated by this compound. Overall, this compound has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.
Synthesemethoden
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide can be synthesized using various methods, including the reaction between 2,4-dimethyl-8-quinolineamine and carbon disulfide, followed by the reaction with 2-furoyl chloride. Another method involves the reaction between 2,4-dimethyl-8-quinolineamine and thiophosgene, followed by the reaction with 2-furoic acid. This compound can also be synthesized using 2,4-dimethyl-8-quinolineamine and thiocarbonyldiimidazole, followed by the reaction with 2-furoic acid. These methods have been proven to be effective in synthesizing this compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been widely used in scientific research due to its diverse applications. This compound has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. This compound has also been used in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. This compound has been used as a tool in research to study the role of oxidative stress and inflammation in disease pathogenesis.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10-9-11(2)18-15-12(10)5-3-6-13(15)19-17(23)20-16(21)14-7-4-8-22-14/h3-9H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOLDLVPLMTMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2NC(=S)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N'-[(1-naphthyloxy)acetyl]-3-furohydrazide](/img/structure/B5883462.png)
![ethyl 4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B5883477.png)
![4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5883478.png)
![2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5883480.png)
![N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5883483.png)
![2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5883489.png)
![N-[2-(hydroxymethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5883496.png)


![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5883526.png)

![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)
